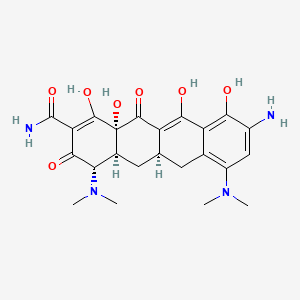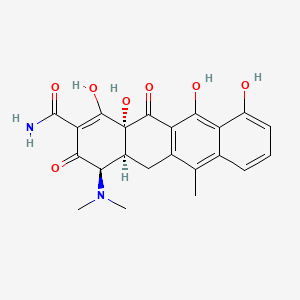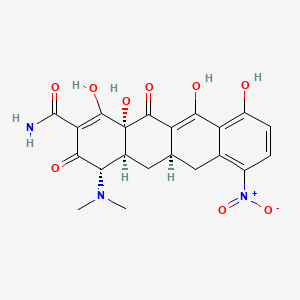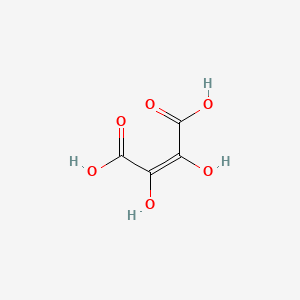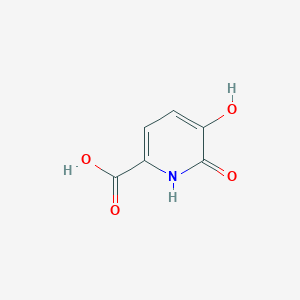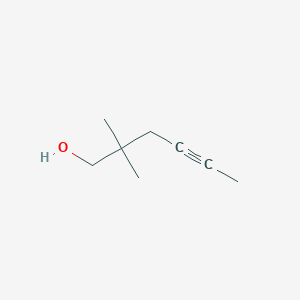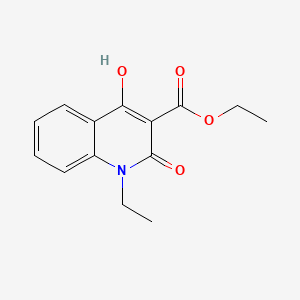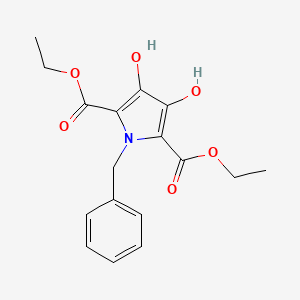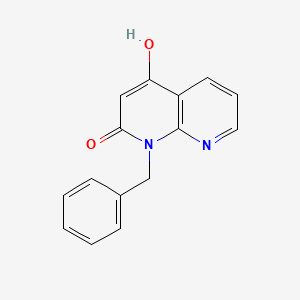
1H-1,2,3-triazole-4-carbohydrazide
Übersicht
Beschreibung
1H-1,2,3-triazole-4-carbohydrazide is a unique heterocyclic compound . It has been used in the synthesis of energetic salts .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a new molecular design strategy based on the energetic moiety combination . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has also been reported .Molecular Structure Analysis
The structure of this compound has been confirmed using nuclear magnetic resonance and X-ray diffraction . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .Chemical Reactions Analysis
This compound has been used in the synthesis of energetic salts . It has also been used in the one-step generation of TA4C reagent from benzylamine .Physical And Chemical Properties Analysis
This compound is a solid substance . The extensive hydrogen bonding interactions between the cations and anions contribute greatly to its high density, insensitivity, and thermal stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
1H-1,2,3-triazole-4-carbohydrazide serves as a versatile building block in synthetic chemistry. It has been used in the synthesis of fluorinated heterocycles analogous to rufinamide, which include 1H-1,2,3-triazol-4-yl-1,3,4-oxadiazoles, a pyrrole derivative, and a 2-pyrazoline. These derivatives are synthesized through cyclocondensation reactions and are considered potential candidates for further biological activity assays (Bonacorso et al., 2017).
Supramolecular and Coordination Chemistry
The nitrogen-rich triazole, including 1H-1,2,3-triazoles, is known for its diverse supramolecular interactions. These interactions enable various applications in supramolecular and coordination chemistry. The polarized carbon atom in the triazole allows for the complexation of anions via hydrogen and halogen bonding. Additionally, the triazole can offer various coordination modes, which have been used in applications such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Crystallography and Computational Chemistry
Crystallographic studies of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides have revealed distinct hydrogen bonding patterns and molecular structures. These structures and their substituents significantly influence the electronic properties and molecular interactions, which can be pivotal in the development of new materials and compounds (Seth et al., 2015).
Polymer Electrolyte Membranes
1H-1,2,3-triazole has been reported to enhance proton conduction in polymer electrolyte membranes significantly. This property is crucial for applications in fuel cells and other electrochemical devices. The presence of 1H-1,2,3-triazole in polymer electrolyte membranes offers excellent mechanical properties and long-term stability, making it a valuable material in this field (Zhou et al., 2005).
Synthesis of Energetic Salts
1H-1,2,3-triazole derivatives have been utilized in synthesizing nitrogen-rich cations for energetic salts. These salts are characterized by high density, thermal stability, and reduced sensitivity, making them suitable for various applications, including explosives and propellants (Zhang et al., 2018).
Antimicrobial Activity
Various 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activity. The nature of substituents on the triazole ring influences the antimicrobial efficacy. Some compounds have shown significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Sumangala et al., 2010).
Antitumor Activities
This compound and its derivatives have been explored for their antitumor activities. These compounds have demonstrated potential in inhibiting tumor growth, suggesting their applicability in cancer research and therapy (El Sadek et al., 2014).
Wirkmechanismus
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can form extensive hydrogen bonding interactions, leading to a complex 3d network . This contributes greatly to the high density, insensitivity, and thermal stability of the salts .
Result of Action
It’s known that the cationic form of similar compounds can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability and reasonable impact sensitivities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-1,2,3-triazole-4-carbohydrazide. For instance, the extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of the salts .
Safety and Hazards
Eigenschaften
IUPAC Name |
2H-triazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQYIZMHUZWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679147 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24650-17-7 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the core structure of 1H-1,2,3-triazole-4-carbohydrazides?
A1: These compounds are characterized by a 1H-1,2,3-triazole ring substituted at the 4-position with a carbohydrazide moiety (-C(=O)NHNH2). The triazole and carbohydrazide moieties provide sites for diverse chemical modifications, leading to a wide range of derivatives.
Q2: How are these compounds typically synthesized?
A2: A common synthetic approach involves the reaction of 1H-1,2,3-triazole-4-carbohydrazide with various aldehydes or ketones under acidic conditions, leading to the formation of hydrazone derivatives. For example, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. []
Q3: What spectroscopic techniques are used to confirm the structure of these compounds?
A3: Researchers commonly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. Single-crystal X-ray diffraction is also frequently utilized to obtain detailed structural information, including bond lengths, angles, and crystal packing. [, , ]
Q4: What are the reported biological activities of this compound derivatives?
A4: Research suggests that these compounds exhibit a range of biological activities, including antibacterial, [, , ] antifungal, antitubercular, [] and antiplatelet properties. [] Some derivatives have also demonstrated potential as corrosion inhibitors [] and antioxidant agents. []
Q5: How do structural modifications affect the biological activity of these compounds?
A5: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the 1H-1,2,3-triazole and carbohydrazide moieties significantly influence the biological activity. For example, the presence of specific heterocyclic rings, such as quinoxaline, imidazole, pyridine, and quinoline, has been associated with enhanced antibacterial activity. []
Q6: Have any this compound derivatives shown promising anti-cancer activity?
A6: While not explicitly mentioned in the provided research, computational studies suggest that some derivatives may exhibit anti-cancer potential. One study investigated the binding affinity of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC) towards anaplastic lymphoma kinase (ALK), a protein implicated in cancer development. The results indicated favorable binding interactions, suggesting potential as an ALK inhibitor. []
Q7: How is computational chemistry used in the study of this compound derivatives?
A7: Computational methods are valuable tools for studying these compounds. Researchers employ techniques like Density Functional Theory (DFT) to calculate molecular properties and Molecular Docking to predict binding affinities to target proteins. These methods aid in understanding structure-activity relationships, designing new derivatives, and identifying potential therapeutic applications. [, , ]
Q8: Can you provide an example of computational study on these compounds?
A8: One study investigated the corrosion inhibiting potential of MAC using DFT, Monte Carlo (MC), and Molecular Dynamics (MD) simulations. The results revealed spontaneous interactions between MAC and the iron surface, primarily via van der Waals and electrostatic interactions, suggesting its potential as a corrosion inhibitor. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1505788.png)
